molecular formula C30H26N4O7 B11552865 N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11552865
M. Wt: 554.5 g/mol
InChI Key: BYCUMKOBHFHUJR-KBVAKVRCSA-N
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Description

N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes multiple aromatic rings and nitro groups, contributing to its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and nitro groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are typically formed.

    Substitution: Substituted aromatic compounds are the major products.

Scientific Research Applications

N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nitro groups may also play a role in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison: Compared to similar compounds, N’-[(E)-{2,4-BIS[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple nitro groups

Properties

Molecular Formula

C30H26N4O7

Molecular Weight

554.5 g/mol

IUPAC Name

N-[(E)-[2,4-bis[(3-methylphenyl)methoxy]phenyl]methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C30H26N4O7/c1-20-5-3-7-22(11-20)18-40-28-10-9-24(29(16-28)41-19-23-8-4-6-21(2)12-23)17-31-32-30(35)25-13-26(33(36)37)15-27(14-25)34(38)39/h3-17H,18-19H2,1-2H3,(H,32,35)/b31-17+

InChI Key

BYCUMKOBHFHUJR-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC(=C4)C

Origin of Product

United States

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